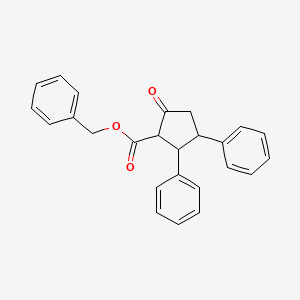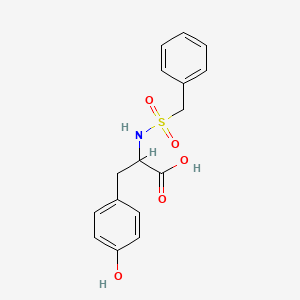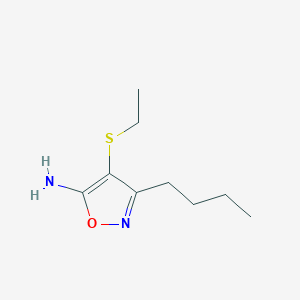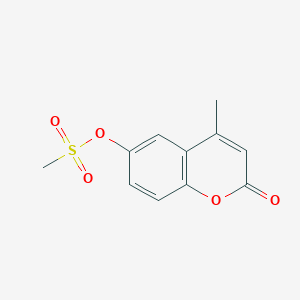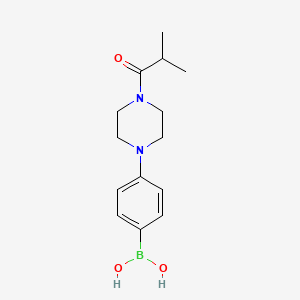
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in a range of applications from organic synthesis to medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure efficient production.
化学反応の分析
Types of Reactions
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes.
科学的研究の応用
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with biomolecules that contain diol groups .
類似化合物との比較
Similar Compounds
4-(4-Pyridinyl)phenylboronic acid: Similar in structure but contains a pyridine ring instead of the piperazine ring.
Phenylboronic acid: A simpler boronic acid derivative without the piperazine and isobutyryl groups.
1-Benzylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and is used in similar applications.
Uniqueness
(4-(4-Isobutyrylpiperazin-1-yl)phenyl)boronic acid is unique due to the presence of the isobutyrylpiperazine group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where reversible covalent bonding with diols is required, such as in the development of sensors and drug delivery systems.
特性
分子式 |
C14H21BN2O3 |
|---|---|
分子量 |
276.14 g/mol |
IUPAC名 |
[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C14H21BN2O3/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11,19-20H,7-10H2,1-2H3 |
InChIキー |
JKPHPIWEQKEGIW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


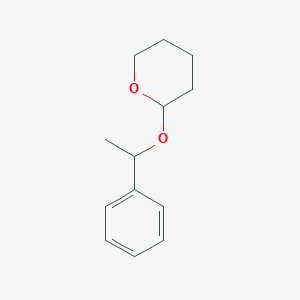
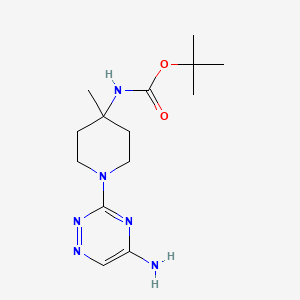

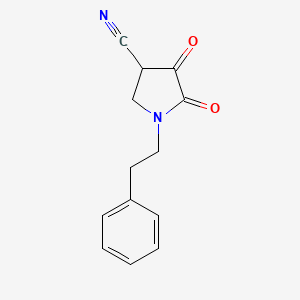



![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
